molecular formula C12H21NO2 B586237 Ethyl 2-cyano-2-ethyl-3-methylhexanoate CAS No. 100453-11-0

Ethyl 2-cyano-2-ethyl-3-methylhexanoate

Cat. No. B586237
CAS RN: 100453-11-0
M. Wt: 211.305
InChI Key: FOGOQVLUCORCHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-cyano-2-ethyl-3-methylhexanoate is a chemical compound with the molecular formula C12H21NO2 . It is also known by other names such as Ethyl 1-methylbutyl cyanoacetate and 2-cyano-2-ethyl-3-methylhexanoic acid ethyl ester .


Synthesis Analysis

The synthesis of this compound can be achieved through an enzyme-catalyzed reduction of a compound of formula (lla) or llb) .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C12H21NO2/c1-5-8-10(4)12(6-2,9-13)11(14)15-7-3/h10H,5-8H2,1-4H3 . The compound has a molecular weight of 211.30 g/mol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 211.30 g/mol . It has a XLogP3-AA value of 3.5, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It has 7 rotatable bonds . The exact mass and monoisotopic mass of the compound are 211.157228913 g/mol . The topological polar surface area is 50.1 Ų . The compound has a complexity of 254 .

Scientific Research Applications

Enzymatic Production in Pharmaceutical Intermediates

Ethyl 2-cyano-2-ethyl-3-methylhexanoate is a key component in the enzymatic production of certain pharmaceutical intermediates. A study demonstrates its use in the synthesis of (S)-3-cyano-5-methylhexanoic acid ethyl ester, an important intermediate for pregabalin, a medication used for neuropathic pain. The process involved the use of immobilized lipase from Pseudomonas cepacia, showcasing the compound's role in biocatalytic processes (R. Zheng et al., 2012).

Chemical Synthesis Routes

This compound is also integral in various chemical synthesis routes. One study details its role in the formation of Pregabalin through a series of chemical reactions starting from isovaleraldehyde and ethyl cyanoacetate. This process highlights the compound's utility in complex chemical syntheses (Huang Yan, 2009).

Chemoenzymatic Manufacturing Processes

Additionally, the compound finds application in chemoenzymatic manufacturing processes. A novel process using Lipolase, a commercially available lipase, resolves rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester to produce a precursor of Pregabalin. This showcases the compound's role in improving process efficiency in pharmaceutical manufacturing (C. Martínez et al., 2008).

Catalysis in Organic Reactions

In organic chemistry, this compound is involved in reactions catalyzed by palladium and iron compounds. These reactions include hydrocarbonation, hydroamination, and Diels-Alder reactions, demonstrating the compound's versatility in organic synthesis (I. Nakamura et al., 2003); (D. Gorman & I. Tomlinson, 1998).

Biocatalytic Routes

Biocatalytic routes involving this compound have been developed using whole cells of newly isolated Arthrobacter sp. for the production of (S)-3-cyano-5-methylhexanoic acid. This signifies its importance in biotechnological applications for producing chiral intermediates (R. Zheng et al., 2014).

properties

IUPAC Name

ethyl 2-cyano-2-ethyl-3-methylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-5-8-10(4)12(6-2,9-13)11(14)15-7-3/h10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGOQVLUCORCHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(CC)(C#N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670482
Record name Ethyl 2-cyano-2-ethyl-3-methylhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

100453-11-0
Record name Ethyl 2-cyano-2-ethyl-3-methylhexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100453-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-cyano-2-ethyl-3-methylhexanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100453110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-cyano-2-ethyl-3-methylhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-cyano-2-ethyl-3-methylhexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.148.921
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.